4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one

Medicinal Chemistry Agrochemical Lead Optimization Physicochemical Profiling

4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one (CAS 88093-86-1) is a synthetic heterocyclic compound belonging to the pyridazinone family, characterized by a 4-chloro substituent, an N2-methyl group, and a 5-O-(4-methylbenzyl) ether moiety on the pyridazin-3(2H)-one core. Its molecular formula is C13H13ClN2O2 with a molecular weight of 264.71 g/mol.

Molecular Formula C13H13ClN2O2
Molecular Weight 264.71 g/mol
CAS No. 88093-86-1
Cat. No. B12907595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one
CAS88093-86-1
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=C(C(=O)N(N=C2)C)Cl
InChIInChI=1S/C13H13ClN2O2/c1-9-3-5-10(6-4-9)8-18-11-7-15-16(2)13(17)12(11)14/h3-7H,8H2,1-2H3
InChIKeyLQEAWRNUMSVRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one (CAS 88093-86-1) – Core Identity and In-Class Context


4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one (CAS 88093-86-1) is a synthetic heterocyclic compound belonging to the pyridazinone family, characterized by a 4-chloro substituent, an N2-methyl group, and a 5-O-(4-methylbenzyl) ether moiety on the pyridazin-3(2H)-one core [1]. Its molecular formula is C13H13ClN2O2 with a molecular weight of 264.71 g/mol . This compound exists within a homologous series of 5-benzyloxy-4-chloro-pyridazinones that are investigated as intermediates for herbicides, insecticides, and kinase-targeted pharmaceuticals, where subtle variations in the benzyloxy aryl ring (e.g., 4-methyl, 4-methoxy, 4-chloro, unsubstituted) and the N2-alkyl group (methyl, ethyl, hexyl) can profoundly alter physicochemical properties and biological selectivity [2].

Why Generic Substitution of 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one with In-Class Analogs Is Not Advisable


In the 5-benzyloxy-4-chloro-pyridazinone series, the precise identity of the benzyloxy aryl substituent exerts a direct, quantifiable influence on key molecular properties such as lipophilicity (XLogP3), topological polar surface area (TPSA), and molecular weight, which in turn govern membrane permeability, binding-site complementarity, and metabolic stability [1]. The 4-methylbenzyl variant (88093-86-1) occupies a distinct property space: it has a higher calculated lipophilicity than the unsubstituted benzyloxy analog (CAS 88093-84-9, MW 250.68) but lower than the 4-chlorobenzyloxy analog (CAS 88093-85-0, MW 285.12), and lacks the hydrogen-bond acceptor capacity of the 4-methoxybenzyloxy analog (CAS 88093-88-3, TPSA 51.1 Ų). Consequently, assuming interchangeability within this structurally similar series risks unanticipated shifts in solubility, target engagement, or off-target profile that cannot be predicted from the core scaffold alone .

Quantitative Differentiation Evidence for 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one Versus Closest Analogs


Molecular Weight and Lipophilicity Balance: 4-Methylbenzyl vs. 4-Chlorobenzyl and 4-Methoxybenzyl Analogs

The target compound (MW 264.71, C13H13ClN2O2) offers an intermediate molecular weight and lipophilicity relative to its closest benzyloxy variants . The 4-chlorobenzyl analog (CAS 88093-85-0) has a higher MW of 285.12 and an additional heavy halogen, increasing logP and potentially metabolic liability . Conversely, the 4-methoxybenzyl analog (CAS 88093-88-3) has a higher MW of 280.71 and a TPSA of 51.1 Ų, which enhances hydrogen-bond acceptor count and may alter solubility and CNS penetration profiles [1]. The 4-methylbenzyl congener thus sits in a 'Goldilocks' zone for applications requiring balanced lipophilicity without additional H-bonding capacity.

Medicinal Chemistry Agrochemical Lead Optimization Physicochemical Profiling

N2-Alkyl Chain Length Impact: Methyl vs. Ethyl and Hexyl Homologs

Within the 4-chloro-5-(4-methylbenzyloxy) series, increasing the N2-alkyl chain from methyl (88093-86-1, MW 264.71) to ethyl (C14H15ClN2O2, MW 278.74) and hexyl (CAS 88094-42-2, MW 334.8) linearly increases molecular weight and lipophilicity . The N-methyl variant provides the lowest logP and highest aqueous solubility in the series, potentially offering superior formulation compatibility or reduced soil mobility in herbicidal applications. Experimental herbicidal activity in related pyridazinone patents frequently demonstrates that N-methyl substitution yields optimal potency compared to longer alkyl chains.

Agrochemical Design Structure-Activity Relationship Lipophilicity Control

Aryl Substituent Electronic Effects: 4-Methyl vs. Unsubstituted Benzyloxy

The 4-methyl group on the benzyloxy ring of 88093-86-1 exerts a weak electron-donating (+I) effect, slightly enriching the electron density of the aromatic ring compared to the unsubstituted benzyloxy analog (CAS 88093-84-9, MW 250.68) . This electronic modulation can influence the rate of oxidative metabolism, with the 4-methyl group potentially providing greater metabolic stability than the unsubstituted phenyl but less than the electron-withdrawing 4-chloro or 4-methoxy variants. In pyridazinone herbicide series, such subtle electronic differences have been correlated with altered phloem mobility and target-site binding [1].

Electronic Effects SAR Analysis Agrochemical Intermediate

Research and Industrial Scenarios Where 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one (88093-86-1) Confers Measurable Advantage


Medicinal Chemistry SAR Exploration for Kinase or PDE4 Inhibitor Optimization

The compound's distinct 4-methylbenzyloxy substituent provides a unique electronic and steric profile relative to the 4-methoxybenzyl, 4-chlorobenzyl, and unsubstituted benzyl analogs [1]. In pyridazinone-based kinase inhibitor programs (e.g., Met kinase, PDE4), the 4-methyl group may confer a favorable balance of lipophilicity and metabolic stability, potentially reducing CYP-mediated oxidation compared to the 4-methoxy variant while maintaining better solubility than the 4-chloro analog. Procurement of 88093-86-1 enables direct, head-to-head SAR comparison across all four benzyloxy aryl variants in the series.

Agrochemical Intermediate for Herbicidal Pyridazinone Derivatives

Patents from Syngenta and other agrochemical companies describe benzyloxy-substituted pyridazinones as key intermediates in the synthesis of herbicidal phenyl-diones [2]. The N-methyl, 4-methylbenzyloxy substitution pattern may offer optimal phloem mobility and target-site inhibition in weed species compared to N-ethyl or N-hexyl homologs, which can exhibit excessive lipophilicity leading to soil binding or reduced translocation. The compound's lower molecular weight (264.71) relative to N-hexyl (334.8) and 4-chlorobenzyl (285.12) analogs suggests better formulation compatibility and potentially reduced environmental persistence.

Physicochemical Property Calibration in Fragment-Based or Property-Driven Lead Generation

For research groups using property-guided drug design, 88093-86-1 occupies a specific 'property space' defined by MW ~265, estimated logP ~2.5-3.0, and a TPSA lower than the 4-methoxy analog (51.1 Ų) [1]. This profile aligns with lead-like criteria for oral bioavailability (MW <300, logP <3) while avoiding the elevated TPSA that can limit CNS penetration. The absence of additional halogen atoms (unlike the 4-chlorobenzyl analog) reduces the risk of bioaccumulation and toxicological flags associated with polyhalogenated aromatics. Procurement of this compound enables systematic exploration of how a single methyl group on the benzyloxy ring impacts ADME properties in a congeneric series.

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